physicochemical properties of Oxirane, [(2,3-dimethylphenoxy)methyl]-
physicochemical properties of Oxirane, [(2,3-dimethylphenoxy)methyl]-
An In-depth Technical Guide to the Physicochemical Properties of Oxirane, [(2,3-dimethylphenoxy)methyl]-
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of the epoxide compound, Oxirane, [(2,3-dimethylphenoxy)methyl]-. While specific experimental data for this particular isomer is not extensively available in public literature, this document synthesizes information from closely related isomers and establishes a robust framework for its characterization. By detailing established analytical methodologies and the theoretical underpinnings of these properties, this guide serves as an essential resource for researchers engaged in drug discovery, chemical synthesis, and materials science.
The structure of Oxirane, [(2,3-dimethylphenoxy)methyl]- features a reactive oxirane ring connected to a 2,3-dimethylphenoxy group via a methylene ether linkage. This combination of a strained three-membered ring and a substituted aromatic moiety imparts a unique set of chemical and physical characteristics that are critical to its potential applications. Understanding these properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and ensuring safe handling and formulation.
Core Physicochemical Properties
The following table summarizes the anticipated physicochemical properties of Oxirane, [(2,3-dimethylphenoxy)methyl]-. These values are primarily based on data from the closely related isomer, 2-[(3,5-dimethylphenoxy)methyl]oxirane, and predictive models. It is crucial for researchers to experimentally verify these properties for the specific 2,3-dimethyl isomer.
| Property | Predicted/Estimated Value | Significance in Research and Drug Development |
| Molecular Formula | C₁₁H₁₄O₂ | Determines the elemental composition and is the foundation for all other molecular properties. |
| Molecular Weight | 178.23 g/mol [1] | Influences a wide range of properties including boiling point, solubility, and diffusion rates. It is a key parameter in Lipinski's rule of five for drug-likeness. |
| Physical State | Predicted to be a liquid at room temperature | Affects handling, storage, and formulation strategies. |
| Boiling Point | Estimated to be > 200 °C | A critical parameter for purification by distillation and for assessing volatility. The high boiling point is expected due to the molecular weight and polar ether and epoxide groups. |
| Melting Point | Not available; expected to be low | Important for solid-state characterization and purification by crystallization. |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents | Governs the choice of solvents for reactions, purification, and formulation. Poor aqueous solubility can impact bioavailability. |
| logP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5 | A key indicator of lipophilicity, which influences membrane permeability, protein binding, and pharmacokinetic properties. |
| pKa | Not applicable (no readily ionizable protons) | The absence of an ionizable group means its solubility and permeability are not significantly affected by pH changes within the physiological range. |
Synthesis and Structural Elucidation
The synthesis of aryl glycidyl ethers like Oxirane, [(2,3-dimethylphenoxy)methyl]- typically involves the reaction of the corresponding phenol (2,3-dimethylphenol) with an epihalohydrin, such as epichlorohydrin, in the presence of a base.
Caption: Workflow for boiling point determination using a Thiele tube.
Melting Point Determination (for solid derivatives or impurities)
While the parent compound is likely a liquid, melting point determination is crucial for characterizing any solid derivatives or for assessing purity. The presence of impurities typically leads to a depression and broadening of the melting point range. [2] Protocol:
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Sample Preparation: Finely powder a small amount of the solid sample.
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Capillary Loading: Pack the powdered sample into a melting point capillary tube to a height of 2-3 mm.
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Apparatus Insertion: Place the capillary tube into a melting point apparatus.
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Heating and Observation: Heat the sample slowly (1-2 °C per minute) and observe the sample through the magnifying lens.
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Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
LogP Determination (Shake-Flask Method)
The "shake-flask" method is the traditional and most widely recognized method for the experimental determination of the octanol-water partition coefficient (logP).
Protocol:
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System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Sample Addition: Dissolve a known amount of Oxirane, [(2,3-dimethylphenoxy)methyl]- in the n-octanol-saturated water or water-saturated n-octanol.
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Partitioning: Add a known volume of the other phase (water-saturated n-octanol or n-octanol-saturated water) to the solution in a separatory funnel.
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Equilibration: Shake the funnel for a set period to allow for the compound to partition between the two phases. Allow the layers to separate completely.
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Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Step-by-step workflow for the shake-flask method of logP determination.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, computational methods provide a valuable means of estimating physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) and other in silico models can predict properties like logP, solubility, and boiling point based on the molecule's structure. [3][4]Several software packages and online tools are available for these predictions. These predictive tools are especially useful in the early stages of drug discovery for screening large libraries of virtual compounds.
Safety and Handling
Given the presence of a reactive epoxide ring, Oxirane, [(2,3-dimethylphenoxy)methyl]- should be handled with care. Epoxides are known to be reactive towards nucleophiles and can be alkylating agents. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of Oxirane, [(2,3-dimethylphenoxy)methyl]-. While specific experimental values for this isomer are yet to be widely reported, the provided methodologies and theoretical insights offer a robust framework for its characterization. For researchers in drug development and chemical synthesis, a thorough understanding and experimental determination of these properties are critical steps toward unlocking the full potential of this and related molecules.
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